molecular formula C13H16 B13805156 1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene CAS No. 219906-17-9

1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene

Cat. No.: B13805156
CAS No.: 219906-17-9
M. Wt: 172.27 g/mol
InChI Key: UGNANEBDRJWXPK-UHFFFAOYSA-N
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Description

1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene is an organic compound that features a cyclobutene ring attached to a benzene ring with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene typically involves the following steps:

    Formation of the Cyclobutene Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment to Benzene Ring: The cyclobutene ring can be attached to the benzene ring through a Friedel-Crafts alkylation reaction.

    Introduction of Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation or other suitable alkylation methods.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutene ketones, while reduction may produce cyclobutane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying the effects of cyclobutene-containing compounds on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene involves its interaction with molecular targets and pathways. The cyclobutene ring and isopropyl group may influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclobut-1-en-1-yl)benzene: Lacks the isopropyl group, which may affect its reactivity and applications.

    4-(Propan-2-yl)benzene: Lacks the cyclobutene ring, leading to different chemical properties and uses.

Uniqueness

1-(Cyclobut-1-en-1-yl)-4-(propan-2-yl)benzene is unique due to the presence of both the cyclobutene ring and the isopropyl group, which confer distinct structural and chemical properties, making it valuable for specific applications.

Properties

CAS No.

219906-17-9

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

1-(cyclobuten-1-yl)-4-propan-2-ylbenzene

InChI

InChI=1S/C13H16/c1-10(2)11-6-8-13(9-7-11)12-4-3-5-12/h4,6-10H,3,5H2,1-2H3

InChI Key

UGNANEBDRJWXPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CCC2

Origin of Product

United States

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